molecular formula C12H16BrNO B1529338 1-(3-Bromo-4-cyclopropylmethoxyphenyl)-ethylamine CAS No. 1342961-31-2

1-(3-Bromo-4-cyclopropylmethoxyphenyl)-ethylamine

Cat. No. B1529338
M. Wt: 270.17 g/mol
InChI Key: RGRPPCRWSHNIFP-UHFFFAOYSA-N
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Description

This compound is an amine, which means it contains a nitrogen atom. The “ethylamine” part of the name indicates a two-carbon chain (ethyl-) attached to the nitrogen atom. The rest of the name describes a phenyl group (a six-carbon ring) with a bromo (bromine atom), cyclopropylmethoxy (a methoxy group attached to a cyclopropyl group) substituents .


Molecular Structure Analysis

The compound likely has a planar aromatic ring (the phenyl group), with the bromo, cyclopropylmethoxy, and ethylamine substituents adding complexity to the structure .


Chemical Reactions Analysis

Amines, in general, can participate in a variety of reactions. They can act as bases, nucleophiles, or ligands in coordination compounds. The bromine atom could potentially be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Enantioselective Synthesis : A study demonstrates the use of cinchona alkaloids for the enantioselective synthesis of aza-Morita–Baylis–Hillman adducts, showcasing the potential of similar compounds in stereocontrolled organic synthesis (Martelli, Orena, & Rinaldi, 2011).
  • Antidepressant Activity : Compounds structurally related to the queried chemical showed potential in inhibiting neurotransmitter uptake, suggesting their use in developing antidepressant medications (Yardley et al., 1990).
  • Biocatalytic Processes : The resolution of related compounds through enantioselective lipase-mediated acylation is an efficient process, highlighting biocatalysis applications in producing enantiomerically pure substances (Gill, Das, & Patel, 2007).

Pharmacological Applications

  • Antimicrobial and Antioxidant Properties : Certain cyclopropanation reactions yield compounds with excellent antimicrobial and antioxidant activities, indicating their potential in developing new therapeutic agents (Raghavendra et al., 2016).
  • Carbonic Anhydrase Inhibition : Studies on cyclopropylcarboxylic acids and esters incorporating bromophenol moieties as inhibitors of the carbonic anhydrase enzyme show potential for therapeutic applications in diseases where carbonic anhydrase is a target (Boztaş et al., 2015).

Materials Science and Polymer Chemistry

  • Block Copolymers Synthesis : Functionalized alkoxyamine initiators derived from bromophenol compounds have been used in the controlled synthesis of block copolymers, contributing to materials science and polymer chemistry advancements (Miura, Hirota, Moto, & Yamada, 1999).

Safety And Hazards

Without specific data, it’s hard to say, but generally, handling of compounds with a bromine atom requires caution as they can be hazardous .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

1-[3-bromo-4-(cyclopropylmethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8(14)10-4-5-12(11(13)6-10)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRPPCRWSHNIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCC2CC2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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